Vitamin B6, triacetate
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Description
Vitamin B6, triacetate, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Biological Activity
Vitamin B6, also known as pyridoxine, plays a crucial role in various biological processes within the human body. Its triacetate form, specifically Vitamin B6 triacetate, is a derivative that has been studied for its biological activity and potential therapeutic applications. This article delves into the biological activities associated with Vitamin B6 triacetate, supported by data tables, case studies, and research findings.
Overview of Vitamin B6
Vitamin B6 exists in several forms, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM). The biologically active form is pyridoxal 5'-phosphate (PLP), which serves as a coenzyme in over 140 enzymatic reactions related to amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation . Vitamin B6 is essential for maintaining normal physiological functions, including immune response and cognitive development .
Biological Activities of Vitamin B6 Triacetate
1. Antioxidant Properties
Vitamin B6 has been shown to exhibit significant antioxidant properties. A study on diabetic rats indicated that supplementation with Vitamin B6 improved oxidative stress markers and enhanced the activities of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) . The following table summarizes the effects of Vitamin B6 supplementation on these enzymes:
Group | GSH-Px (U/mL) | SOD (U/mL) |
---|---|---|
Control (C) | 9.9 ± 0.1 | 61.3 ± 4.1 |
C + Vit B6 | 17.7 ± 1.7 | 88.7 ± 7.5 |
Diabetic (D) | 22.5 ± 1.0 | 112.5 ± 5.7 |
D + Vit B6 | 13.9 ± 1.3 | 96.9 ± 6.7 |
The results indicate that Vitamin B6 supplementation can mitigate oxidative damage associated with diabetes.
2. Immune Function
Vitamin B6 is vital for immune function, promoting the production of antibodies and cytokines . In a study examining LPS-stimulated monocytes, Vitamin B6 significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its role in modulating inflammatory responses . The modulation of gene expression in these cells further supports its anti-inflammatory properties.
3. Neurotransmitter Synthesis
Vitamin B6 is integral to neurotransmitter synthesis, particularly serotonin, dopamine, and GABA . Case studies have shown that deficiencies in Vitamin B6 can lead to neurological disorders and mood disturbances due to impaired neurotransmitter production . Supplementation with Vitamin B6 triacetate may help alleviate symptoms associated with such deficiencies.
Case Studies
Case Study 1: Diabetic Rats
In a controlled study involving streptozotocin-induced diabetic rats, administration of Vitamin B6 triacetate resulted in improved metabolic parameters and reduced oxidative stress markers compared to untreated diabetic controls . This suggests potential therapeutic applications for managing diabetes-related complications.
Case Study 2: Immune Response Modulation
Another study highlighted that high doses of Vitamin B6 could alter immune cell behavior by downregulating inflammatory gene expression in monocytes exposed to lipopolysaccharides (LPS) . This finding emphasizes the potential of Vitamin B6 triacetate in managing inflammatory conditions.
Properties
IUPAC Name |
[5-acetyloxy-4-(acetyloxymethyl)-6-methylpyridin-3-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-8-14(21-11(4)18)13(7-20-10(3)17)12(5-15-8)6-19-9(2)16/h5H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNIMJWRDHXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1OC(=O)C)COC(=O)C)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.